4-(2-amino-1,3-thiazol-4-yl)-4-(ethoxycarbonyl)octanoic acid
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Overview
Description
4-(2-amino-1,3-thiazol-4-yl)-4-(ethoxycarbonyl)octanoic acid is a synthetic organic compound that features a thiazole ring, an amino group, and an ethoxycarbonyl group. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-amino-1,3-thiazol-4-yl)-4-(ethoxycarbonyl)octanoic acid typically involves multi-step organic reactions. One possible route could include:
Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution or reductive amination.
Attachment of the ethoxycarbonyl group: This step might involve esterification or transesterification reactions.
Formation of the octanoic acid chain: This could be achieved through a series of carbon-carbon bond-forming reactions, such as aldol condensation or Grignard reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly and safe.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the amino group.
Reduction: Reduction reactions could target the carbonyl group or the thiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It might serve as a ligand in catalytic reactions.
Biology
Enzyme inhibitors: Compounds with thiazole rings are often explored as enzyme inhibitors.
Antimicrobial agents: The amino-thiazole structure is common in antimicrobial research.
Medicine
Drug development: Potential use in developing new pharmaceuticals due to its unique structure.
Industry
Material science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as an enzyme inhibitor, the compound might bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. The molecular targets and pathways would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
4-(2-amino-1,3-thiazol-4-yl)butanoic acid: Similar structure but with a shorter carbon chain.
4-(2-amino-1,3-thiazol-4-yl)-4-(methoxycarbonyl)octanoic acid: Similar but with a methoxy group instead of an ethoxy group.
Uniqueness
The unique combination of the thiazole ring, amino group, and ethoxycarbonyl group in 4-(2-amino-1,3-thiazol-4-yl)-4-(ethoxycarbonyl)octanoic acid may confer specific reactivity and biological activity that distinguishes it from similar compounds.
Properties
IUPAC Name |
4-(2-amino-1,3-thiazol-4-yl)-4-ethoxycarbonyloctanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-3-5-7-14(8-6-11(17)18,12(19)20-4-2)10-9-21-13(15)16-10/h9H,3-8H2,1-2H3,(H2,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYMWBBCKVDASK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCC(=O)O)(C1=CSC(=N1)N)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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